molecular formula C9H10FNO3 B3365261 Ethyl 5-fluoro-2-methoxynicotinate CAS No. 1214363-86-6

Ethyl 5-fluoro-2-methoxynicotinate

Cat. No.: B3365261
CAS No.: 1214363-86-6
M. Wt: 199.18 g/mol
InChI Key: KGWHATPJTHJEDX-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-methoxynicotinate is a chemical compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with ethanol. This compound is used primarily in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Ethyl 5-fluoro-2-methoxynicotinate can be synthesized through various synthetic routes. One common method involves the esterification of 5-fluoro-2-methoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Ethyl 5-fluoro-2-methoxynicotinate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include 5-fluoro-2-methoxynicotinic acid, this compound, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-fluoro-2-methoxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-2-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways . The ester group allows for increased lipophilicity, facilitating the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Ethyl 5-fluoro-2-methoxynicotinate can be compared with other similar compounds, such as:

    Ethyl 5-chloro-2-methoxynicotinate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.

    Ethyl 5-bromo-2-methoxynicotinate: Contains a bromine atom, which can affect the compound’s chemical and biological properties.

    Ethyl 5-iodo-2-methoxynicotinate:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, enhancing its utility in various chemical and biological applications.

Properties

IUPAC Name

ethyl 5-fluoro-2-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-3-14-9(12)7-4-6(10)5-11-8(7)13-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWHATPJTHJEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673296
Record name Ethyl 5-fluoro-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214363-86-6
Record name Ethyl 5-fluoro-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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